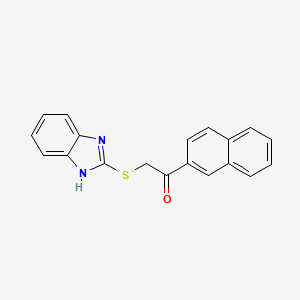![molecular formula C13H12ClF3N4S B5741632 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5741632.png)
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CCT018159 and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of CCT018159 is not fully understood, but it is believed to inhibit the activity of protein kinase CK2, an enzyme that plays a role in cell proliferation and survival. By inhibiting CK2 activity, CCT018159 may induce cell death in cancer cells and inhibit the growth of tumors. Additionally, CCT018159 may modulate the activity of other signaling pathways, including the Wnt/β-catenin pathway, which is involved in cancer development and progression.
Biochemical and Physiological Effects:
CCT018159 has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. CCT018159 has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
CCT018159 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it a useful tool for studying the effects of CK2 inhibition. Additionally, CCT018159 has been shown to have low toxicity in vitro and in vivo, making it a safer alternative to other CK2 inhibitors. However, there are also limitations to using CCT018159 in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, the effects of CCT018159 may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on CCT018159. One area of interest is its potential as a treatment for cancer, particularly in combination with other therapies. CCT018159 may also have potential as a treatment for other diseases, such as inflammatory and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of CCT018159 and its effects on different cell types and signaling pathways. Additionally, the development of more potent and selective CK2 inhibitors could lead to the discovery of new therapeutic targets for a range of diseases.
Méthodes De Synthèse
CCT018159 has been synthesized using different methods, including the reaction of 4-chloro-1H-pyrazole with 2-(trifluoromethyl)phenyl isothiocyanate. Another method involves the reaction of 4-chloro-1H-pyrazole with 2-(trifluoromethyl)phenyl isocyanate followed by reaction with thiourea. The synthesis of CCT018159 is a multi-step process that requires careful control of reaction conditions and purification methods.
Applications De Recherche Scientifique
CCT018159 has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. CCT018159 has also been found to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4S/c14-9-7-19-21(8-9)6-5-18-12(22)20-11-4-2-1-3-10(11)13(15,16)17/h1-4,7-8H,5-6H2,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQCVBHZMSVKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NCCN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

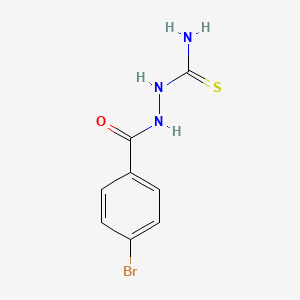
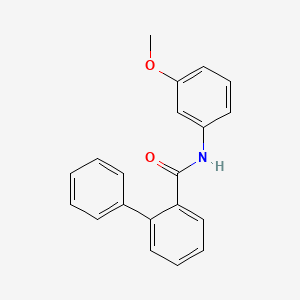
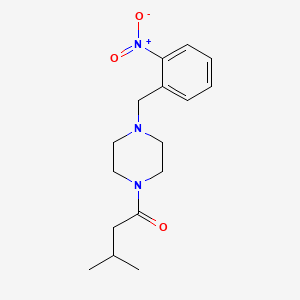
![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5741579.png)
![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)
![N-4-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5741606.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5741612.png)
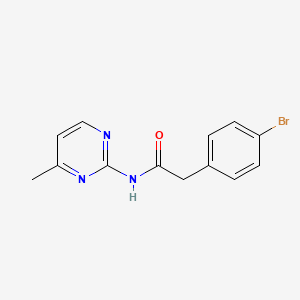
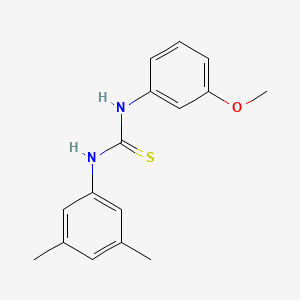
![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5741616.png)
![N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5741628.png)
